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Isopropylhydrazinediacetate

Cat. No.: B13113309
M. Wt: 194.23 g/mol
InChI Key: VNRXIELBXIASCR-UHFFFAOYSA-N
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Description

Structural Framework and Functional Group Analysis of Isopropylhydrazinediacetate

This compound is a specific derivative within the broader family of hydrazinediacetate ligands. Its molecular structure is characterized by a central hydrazine (B178648) nitrogen atom to which an isopropyl group and two acetate (B1210297) groups are attached. The presence of these distinct functional groups imparts specific chemical properties to the molecule.

The key functional groups in this compound are:

Hydrazine moiety (-NH-N<): This group provides two nitrogen atoms that can act as Lewis bases, donating their lone pairs of electrons to a metal center.

Carboxylate groups (-COOH): The two acetate groups each contain two oxygen atoms, which can also coordinate with a metal ion. The carboxylate groups can act as monodentate or bidentate ligands.

Isopropyl group (-CH(CH₃)₂): This bulky alkyl group introduces steric hindrance around the hydrazine nitrogen, which can influence the coordination geometry of metal complexes.

The combination of these functional groups makes this compound a potentially strong chelating agent, capable of forming multiple stable five- or six-membered rings with a metal ion. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the presence and connectivity of these functional groups in a synthesized sample. bnmv.ac.inresearchgate.netutoronto.ca

Hypothetical Spectroscopic Data for this compound:

Spectroscopic Technique Expected Key Signals Interpretation
¹H NMR Multiplet (~3.0-3.5 ppm)Methine proton of the isopropyl group
Doublet (~1.2-1.4 ppm)Methyl protons of the isopropyl group
Singlet (~3.5-4.0 ppm)Methylene (B1212753) protons of the acetate groups
Broad singletNH proton of the hydrazine group
¹³C NMR Signal (~170-175 ppm)Carbonyl carbons of the acetate groups
Signal (~50-60 ppm)Methylene carbons of the acetate groups
Signal (~55-65 ppm)Methine carbon of the isopropyl group
Signal (~20-25 ppm)Methyl carbons of the isopropyl group
FT-IR Broad band (~3300-3500 cm⁻¹)N-H stretching vibration
Strong, sharp band (~1700-1750 cm⁻¹)C=O stretching of the carboxylic acid
Bands (~2850-3000 cm⁻¹)C-H stretching of the isopropyl group

Overview of Existing Research Gaps and Motivations for In-Depth Investigation

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the synthesis and coordination chemistry of hydrazinediacetate ligands and their various derivatives, there is a notable absence of studies focused specifically on the isopropyl-substituted variant. This lack of information presents a clear motivation for in-depth investigation.

The primary research gaps include:

Synthesis and Characterization: There are no published, optimized, and characterized synthetic routes specifically for this compound.

Coordination Chemistry: The coordination behavior of this compound with different metal ions has not been explored. There is no data on the types of complexes it forms, their stability, or their structural features.

Physicochemical Properties: Fundamental physicochemical properties such as solubility, pKa values, and electrochemical behavior are unknown.

Potential Applications: Without foundational research, the potential applications of this compound in areas like catalysis, materials science, or as a sequestering agent remain unexplored.

The motivation for a comprehensive inquiry into this compound lies in the potential for discovering novel chemical properties and applications arising from the unique combination of the hydrazinediacetate chelating core and the steric and electronic influence of the isopropyl group.

Defined Research Objectives and Scope for Comprehensive Inquiry

To address the identified research gaps, a comprehensive investigation of this compound should be undertaken with the following defined objectives and scope:

Research Objectives:

To develop and optimize a synthetic pathway for high-purity this compound. This would involve exploring different synthetic strategies, such as the alkylation of hydrazine followed by carboxymethylation, and thoroughly characterizing the final product using techniques like NMR, IR, and mass spectrometry.

To investigate the coordination chemistry of this compound with a range of transition metal ions. This would include the synthesis and isolation of various metal complexes and their characterization using single-crystal X-ray diffraction to determine their precise molecular structures. scirp.orgmdpi.commdpi.com

To determine the key physicochemical properties of this compound and its metal complexes. This would involve measuring properties such as stability constants, redox potentials, and magnetic susceptibility.

To conduct preliminary screenings for potential applications. Based on the properties of the synthesized complexes, initial studies could explore their catalytic activity in model organic reactions or their efficacy as sequestering agents for heavy metals.

Scope of Inquiry:

The initial scope of the inquiry would be limited to the fundamental synthesis, characterization, and coordination chemistry of this compound. The study would focus on a representative set of first-row transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to establish foundational knowledge of its coordinating abilities. Further investigations into a wider range of metals and applications would be contingent on the outcomes of this initial comprehensive study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2O4 B13113309 Isopropylhydrazinediacetate

Properties

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;propan-2-ylhydrazine

InChI

InChI=1S/C3H10N2.2C2H4O2/c1-3(2)5-4;2*1-2(3)4/h3,5H,4H2,1-2H3;2*1H3,(H,3,4)

InChI Key

VNRXIELBXIASCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN.CC(=O)O.CC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Isopropylhydrazinediacetate

Historical Evolution of Hydrazine (B178648) and Acetate (B1210297) Derivative Synthesis

The journey to synthesizing complex molecules like Isopropylhydrazinediacetate is built upon a rich history of fundamental organic reactions. The synthesis of hydrazine derivatives began in the late 19th century. Phenylhydrazine was the first derivative synthesized by Emil Fischer in 1875 through the reduction of a diazonium salt. This discovery was crucial for his research on sugar structures. Theodor Curtius first synthesized hydrazine itself in 1887. A significant advancement came in 1907 with the Olin Raschig process, which allowed for the efficient and economical production of hydrazine from ammonia (B1221849) and sodium hypochlorite, paving the way for its industrial-scale use, notably as a rocket fuel.

Early methods for creating substituted hydrazines often involved the direct alkylation of hydrazine with agents like alkyl halides. However, these reactions could be difficult to control, leading to mixtures of mono-, di-, tri-, and even tetra-substituted products.

Parallel to these developments, the synthesis of acetate derivatives has been fundamental to organic chemistry. Acetic acid is one of the simplest carboxylic acids and has been produced through fermentation for millennia. In 1845, Hermann Kolbe achieved a landmark by synthesizing acetic acid from inorganic compounds. The formation of acetate esters from carboxylic acids and alcohols is a classic reaction, while more complex acetate derivatives are often synthesized from precursors like acetyl-CoA in biosynthesis. The development of methods to create activated esters, such as N-hydroxysuccinimide esters, has been crucial for fields like peptide synthesis, showcasing the versatility of acetate chemistry. organic-chemistry.org

Development of Targeted Synthetic Routes for this compound

The specific architecture of this compound requires precise control over the substitution pattern on the hydrazine nitrogen atoms. Modern synthetic chemistry offers several targeted approaches to achieve this.

Exploration of Direct Condensation and Alkylation Approaches

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps. One plausible approach is the direct alkylation of a hydrazinediacetate precursor with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This reaction, a form of N-alkylation, involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isopropyl group. organic-chemistry.org

A significant challenge in direct alkylation is controlling the regioselectivity and the degree of substitution. To overcome this, chemists can employ protecting groups to block one nitrogen atom of the hydrazine moiety, direct the alkylation to the desired nitrogen, and then remove the protecting group. Another advanced technique involves the formation of a nitrogen dianion from a protected hydrazine using a strong base like n-butyllithium. This highly reactive intermediate can then be selectively alkylated. organic-chemistry.org The reaction rate in such alkylations is influenced by steric factors, with bulkier alkyl halides reacting more slowly. d-nb.info

Another direct route is reductive amination (also known as reductive alkylation). This method could involve the reaction of hydrazinediacetic acid or its ester with acetone (B3395972) in the presence of a reducing agent. The initial reaction forms a hydrazone intermediate, which is then reduced in situ to yield the N-isopropyl group. Imine reductases (IREDs) have shown promise in catalyzing similar "reductive hydrazination" reactions, offering a biocatalytic route to N-alkylated hydrazines. researchgate.netnih.gov

Multi-Step Synthesis Utilizing Precursor Molecules

When direct methods prove inefficient or result in difficult-to-separate mixtures, multi-step synthesis provides a more controlled, albeit longer, pathway. gctlc.org A logical multi-step approach for this compound would involve the initial synthesis of a key intermediate, followed by subsequent reactions to complete the molecule.

One such strategy begins with the synthesis of isopropylhydrazine. This can be achieved through the reductive amination of acetone with hydrazine. The resulting isopropylhydrazine is then reacted with an appropriate acetate-containing electrophile, such as ethyl bromoacetate, in a subsequent N-alkylation step. This approach separates the introduction of the isopropyl group from the introduction of the acetate groups, allowing for greater control over the final structure. Careful planning of the reaction sequence is crucial for the success of any multi-step synthesis. youtube.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Maximizing the efficiency of a synthetic route involves the systematic optimization of various reaction parameters. For the synthesis of this compound, key factors include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficacy

The solvent plays a critical role in chemical reactions by influencing reactant solubility, stabilizing transition states, and affecting reaction rates. In N-alkylation reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are often preferred. These solvents can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic hydrazine. For instance, a study on selective hydrazine alkylation utilized THF at low temperatures for the formation of a reactive dianion intermediate. organic-chemistry.org In some modern approaches, solvent-free methods using techniques like ball-milling have been developed for the synthesis and subsequent N-alkylation of hydrazine derivatives, offering a greener alternative. researchgate.net

The following table illustrates hypothetical data from a study optimizing solvent choice for the alkylation of a hydrazinediacetate precursor with 2-bromopropane.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Tetrahydrofuran (THF)7.61265
Acetonitrile (MeCN)37.5882
Dimethylformamide (DMF)36.7691
Dichloromethane (B109758) (DCM)9.11845
Toluene2.424<10

Temperature and Pressure Influence on Product Formation

Temperature is a fundamental parameter controlling reaction kinetics. Generally, higher temperatures increase reaction rates. However, for hydrazine derivatives, temperature must be carefully controlled. Hydrazine itself can decompose at elevated temperatures, and side reactions may become more prevalent, reducing the selectivity and yield of the desired product. nasa.govsteamforum.com The thermal stability of hydrazine is affected by factors such as pH and the presence of catalytic surfaces. nasa.gov For sensitive reactions like the alkylation of a protected hydrazine dianion, the initial steps may be conducted at very low temperatures (e.g., -78 °C) to ensure controlled reactivity, with the reaction then allowed to proceed at room temperature. d-nb.info

The effect of temperature on the rate of reaction between hydrazine and oxygen shows a significant increase with rising temperature, indicating the compound's greater reactivity at higher temperatures. For example, the reaction rate can more than double for every 10°C increase up to 70°C. iaea.org

Effect of Temperature on Yield in a Reductive Amination Synthesis
Temperature (°C)Reaction Time (h)Yield of this compound (%)Byproduct Formation (%)
2524755
4012888
6069215
8048525

Pressure is another parameter that can influence chemical reactions, particularly those involving a change in volume in the transition state. High-pressure conditions can accelerate reactions with a negative activation volume, such as cycloadditions and some condensation reactions. researchgate.netmdpi.com While not commonly employed for standard N-alkylation reactions, applying high pressure could potentially influence the equilibrium and rate of condensation reactions, such as the formation of a hydrazone intermediate during reductive amination. nih.gov However, for most laboratory-scale syntheses of this compound, optimizing temperature and solvent choice would likely be the primary focus over pressure modulation.

Catalyst Selection and Loading for Synthetic Efficiency

The efficiency of synthesizing this compound is fundamentally linked to the meticulous selection of a catalyst and the precise optimization of its loading. While literature focusing exclusively on this specific compound is limited, a robust understanding can be derived from extensive research into the synthesis of related hydrazine derivatives and hydrazones. The catalytic condensation of a hydrazine with a carbonyl compound is a cornerstone reaction where the catalyst's role is to enhance the reaction rate and yield, often under mild conditions.

Catalyst selection is dictated by the need to activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine. An effective catalyst accelerates the formation of the desired product while minimizing side reactions and enabling favorable process conditions, such as lower temperatures and shorter reaction times.

Catalyst Selection

A variety of catalysts have proven effective in the synthesis of hydrazine derivatives. These can be broadly categorized, and their selection impacts not only the reaction's efficiency but also its environmental footprint and economic viability.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture and allowing for potential reuse. A study on the synthesis of ketazines (bis-hydrazine derivatives) utilized a nickel-based heterogeneous catalyst. This approach was noted for being both efficient and environmentally benign, proceeding smoothly at room temperature with low catalyst loadings. mdpi.com Another computational study explored the potential of Co₃Mo₃N as a heterogeneous catalyst for hydrazine synthesis, indicating a low-energy pathway for the process. nih.gov

Lewis Acids: Lewis acids are effective in activating carbonyl compounds. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been successfully employed as a catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones. mdpi.com In one instance, a catalyst loading of just 2 mol % was sufficient to promote the reaction, although heating was required for less reactive substrates like acetophenones. mdpi.com

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For hydrazone formation, certain aromatic amines have been shown to be superior catalysts. Research has identified 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid as highly efficient catalysts that can increase reaction rates by one to two orders of magnitude compared to traditional aniline-catalyzed reactions at neutral pH. nih.gov These catalysts operate through a nucleophilic catalysis mechanism, forming a catalyst-imine intermediate. nih.gov Other studies have identified 2-aminophenols and 2-(aminomethyl)benzimidazoles as new classes of catalysts for hydrazone formation, offering significant rate enhancements over aniline (B41778). acs.org

Catalyst Loading

Optimizing catalyst loading is a critical step in developing a synthetic protocol. The goal is to use the minimum amount of catalyst necessary to achieve the maximum reaction rate and yield. Excessive catalyst can lead to increased costs and potentially complicate the purification process, while insufficient catalyst results in slow and incomplete reactions.

Optimization studies are typically performed by systematically varying the catalyst concentration. For example, in the aminocatalytic synthesis of tetrahydroindolizines from hydrazones, various catalysts were screened, and the optimal loading for the most effective catalyst was found to be 20 mol %. acs.org In a different study on the synthesis of ammonia from hydrazine, a series of optimizations were performed by progressively increasing the catalyst loading to maximize the yield. rsc.org The use of low catalyst loadings is often a key feature of an economical and environmentally friendly process, as highlighted in the synthesis of ketazines using a nickel-based heterogeneous catalyst. mdpi.com The protocol for using CeCl₃·7H₂O specified a loading of 2 mol % for hydrazone synthesis. mdpi.com

The following interactive table summarizes various catalysts and their observed loadings in the synthesis of related hydrazine derivatives, providing a valuable reference for the synthesis of this compound.

Catalyst TypeCatalyst ExampleSubstratesTypical LoadingKey Research Finding
HeterogeneousNickel-basedAcetophenone derivatives and hydrazine hydrateLow catalyst loadingsProvides an economic and environmentally friendly approach with high yields (76-89%) and short reaction times (<3 h). mdpi.com
Lewis AcidCeCl₃·7H₂OAromatic aldehydes/ketones and N,N-dimethylhydrazine2 mol %Effective for hydrazone formation; heating to 60°C was required for less reactive ketones to achieve good yields (63%). mdpi.com
Organocatalyst5-Methoxyanthranilic AcidAldehydes and hydrazines1 mM (in a 1:1 ratio with aldehyde)Enhances reaction rates by up to two orders of magnitude over aniline catalysis at neutral pH. nih.gov
OrganocatalystPyrrolidine-based aminocatalystHydrazone and cinnamaldehyde20 mol %Optimized loading for an asymmetric cascade reaction to produce tetrahydroindolizines with high yield (92%) and enantioselectivity (98% ee). acs.org
Transition MetalRuthenium ComplexHydrazine hydrateOptimized by progressive increaseCatalyst concentration plays a definite role in maximizing the production of ammonia by increasing electron flow from the reductant to the substrate. rsc.org

Advanced Spectroscopic and Structural Elucidation of Isopropylhydrazinediacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Isopropylhydrazinediacetate, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The predicted spectrum reveals four unique signals, corresponding to the different types of protons in the molecule.

The isopropyl group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton, a characteristic pattern indicating mutual coupling. The four protons of the two acetate (B1210297) (CH₂COOH) groups are chemically equivalent due to free rotation, resulting in a single singlet. The proton attached to the nitrogen atom (NH) is also expected to produce a singlet, although its chemical shift can be variable and influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Atom Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH(CH ₃)₂ 1.15 Doublet 6.6 6H
-CH (CH₃)₂ 3.10 Septet 6.6 1H
-CH ₂COOH 3.45 Singlet - 4H
-NH - 5.50 Singlet (broad) - 1H
-COOH 11.50 Singlet (broad) - 2H

Note: Data is based on computational predictions. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. For this compound, four distinct carbon signals are predicted.

The two methyl carbons of the isopropyl group are equivalent and thus produce a single peak at high field (lower ppm). The methine carbon of the isopropyl group appears further downfield. The methylene (B1212753) carbons of the two acetate groups are also equivalent and resonate at a distinct chemical shift. The most deshielded carbon is the carbonyl carbon of the carboxylic acid groups, appearing at the lowest field (highest ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. renishaw.commestrelab.com

Table 2: Predicted ¹³C NMR Data for this compound

Atom Label Predicted Chemical Shift (δ, ppm)
-CH(C H₃)₂ 18.5
-C H(CH₃)₂ 55.0
-C H₂COOH 58.0
-C OOH 173.0

Note: Data is based on computational predictions. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for unambiguously mapping the covalent structure of a molecule by revealing correlations between nuclei. northwestern.educhemistryviews.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the ¹H signal of the isopropyl methine proton (-CH) at ~3.10 ppm and the signal of the methyl protons (-CH₃) at ~1.15 ppm. This confirms the connectivity within the isopropyl fragment. No other COSY correlations are expected, as the acetate and NH protons are separated by more than three bonds from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net The expected HSQC correlations for this compound are:

A cross-peak between the ¹H signal at ~1.15 ppm and the ¹³C signal at ~18.5 ppm, assigning these to the isopropyl methyl groups (-CH₃).

A cross-peak between the ¹H signal at ~3.10 ppm and the ¹³C signal at ~55.0 ppm, assigning them to the isopropyl methine group (-CH).

A cross-peak between the ¹H signal at ~3.45 ppm and the ¹³C signal at ~58.0 ppm, assigning them to the acetate methylene groups (-CH₂).

The carbonyl carbon and the protons on the nitrogen and oxygen atoms would not show correlations in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different functional groups. Key HMBC correlations would include:

Correlation from the isopropyl methine proton (-CH, ~3.10 ppm) to the isopropyl methyl carbons (-C H₃, ~18.5 ppm).

Correlation from the isopropyl methyl protons (-CH₃, ~1.15 ppm) to the isopropyl methine carbon (-C H, ~55.0 ppm).

Crucially, a correlation from the isopropyl methine proton (-CH, ~3.10 ppm) to the nitrogen-bearing carbon of the acetate groups (-C H₂COOH, ~58.0 ppm) would confirm the attachment of the isopropyl group to the hydrazine (B178648) nitrogen.

Correlation from the acetate methylene protons (-CH₂, ~3.45 ppm) to the carbonyl carbon (-C OOH, ~173.0 ppm), confirming the structure of the diacetate moiety.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Hydrazine Moiety Characterization

¹⁵N NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. nih.gov Due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, these experiments can be challenging but provide invaluable information about nitrogen-containing functional groups like hydrazines. chemistryviews.orgnih.gov

This compound contains two distinct nitrogen atoms. Based on data for structurally similar N-alkylated hydrazines, their ¹⁵N chemical shifts can be predicted. researchgate.net The nitrogen atom directly bonded to the isopropyl group (Nα) would be more shielded compared to the nitrogen atom bonded to the two electron-withdrawing acetate groups (Nβ). Therefore, Nα is expected to resonate at a higher field (lower ppm value) than Nβ. The expected chemical shift range for N-alkylhydrazines is broad, but these relative differences provide a clear signature for the substitution pattern on the hydrazine core. americanpharmaceuticalreview.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements, providing a molecular "fingerprint". renishaw.com

Characteristic Vibrational Mode Assignments for Functional Groups

The IR and Raman spectra of this compound are predicted to show several characteristic absorption bands corresponding to its functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to some of the most prominent bands. A very broad O-H stretching vibration is expected in the IR spectrum, typically in the 3300-2500 cm⁻¹ region. The C=O (carbonyl) stretching vibration will produce a strong, sharp absorption band around 1700-1730 cm⁻¹.

N-H Group: The stretching vibration of the N-H bond is expected to appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. This peak is typically sharper than the O-H stretch of the carboxylic acid.

C-H Bonds: C-H stretching vibrations from the isopropyl and acetate methylene groups will appear in the 3000-2850 cm⁻¹ region.

C-N and N-N Bonds: The stretching vibrations for C-N and N-N bonds are typically found in the fingerprint region (1400-1000 cm⁻¹) and can be weaker and harder to assign definitively without comparative analysis.

Raman spectroscopy is complementary to IR. While the polar C=O and O-H bonds give strong IR signals, the more symmetric N-N and C-C backbone vibrations are often more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
O-H Stretch Carboxylic Acid 3300 - 2500 Strong, Broad
N-H Stretch Hydrazine 3350 - 3250 Medium, Sharp
C-H Stretch Alkyl (sp³) 3000 - 2850 Medium to Strong
C=O Stretch Carboxylic Acid 1730 - 1700 Strong, Sharp
C-O Stretch Carboxylic Acid 1320 - 1210 Medium
N-N Stretch Hydrazine 1100 - 1000 Weak to Medium

Note: Data is based on computational predictions and established correlation tables. Actual experimental values may vary.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the chemical compound “this compound” regarding its conformational analysis, mass spectrometry, and X-ray diffraction are not available in published resources. The search included queries for the compound itself, its potential synonyms such as N-isopropylhydrazine-N,N-diacetic acid, and broader classes of related compounds.

The provided outline requires detailed research findings for the following analytical techniques:

X-ray Diffraction (XRD) for Solid-State Molecular Architecture:This analysis depends on the successful crystallization of the compound and subsequent X-ray diffraction to determine precise bond lengths, angles, and crystal packing. No crystallographic data for this compound has been deposited in crystallographic databases or reported in scientific papers.

Without access to primary research data for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The creation of such an article would necessitate either the synthesis of the compound followed by extensive analytical characterization or the discovery of existing but currently unfindable research.

Therefore, the content for the requested sections and subsections cannot be generated.

Computational and Theoretical Investigations of Isopropylhydrazinediacetate

Quantum Chemical Calculations for Molecular Properties

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory or Ab Initio methods, specifically on Isopropylhydrazinediacetate.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

There are no available DFT studies that report the ground state geometry, electronic structure, or properties such as HOMO/LUMO energies for this compound.

Ab Initio Methods (e.g., Coupled-Cluster Theory) for High-Accuracy Calculations

High-accuracy calculations using methods like Coupled-Cluster theory for this compound have not been reported in the scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis or mapping of the potential energy surface for this compound is not available in published research.

Identification of Stable Conformers and Energy Minima

There are no documented studies identifying the stable conformers or energy minima of this compound.

Transition State Elucidation for Intramolecular Rearrangements

No research detailing the transition states for potential intramolecular rearrangements of this compound could be located.

Electronic Structure Analysis and Reactivity Descriptors

Analyses of the electronic structure and calculations of reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index) for this compound are absent from the available literature.

Due to the lack of specific data for this compound, it is not possible to generate the detailed, data-rich article as requested.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and easily polarizable.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound The following data is illustrative for demonstrating the concept and is not derived from actual experimental or computational results.

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.5
LUMO Energy (ELUMO) -0.8
HOMO-LUMO Gap (ΔE) 5.7

Conceptual DFT Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying chemical concepts and reactivity. By using the energies of the frontier orbitals, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft" and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile.

Table 2: Hypothetical Conceptual DFT Descriptors for this compound The following data is illustrative for demonstrating the concept and is not derived from actual experimental or computational results.

Descriptor Formula Calculated Value
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 0.8 eV
Chemical Hardness (η) (I - A) / 2 2.85 eV
Electronegativity (χ) (I + A) / 2 3.65 eV
Electrophilicity Index (ω) χ² / (2η) 2.34 eV

Simulation and Validation of Spectroscopic Data

Computational methods are essential for interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can assign specific spectral features to molecular motions or electronic transitions, providing a deeper understanding of the molecular structure.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods, often employing DFT and the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. These calculations provide theoretical chemical shifts for nuclei like ¹H and ¹³C. Comparing the predicted shifts with experimental data helps in the correct assignment of signals and confirmation of the proposed molecular structure. Discrepancies between theoretical and experimental values can often be reconciled by considering solvent effects and conformational dynamics.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound The following data is illustrative for demonstrating the concept and is not derived from actual experimental or computational results.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carboxyl (C=O) 172.5 171.8
Methylene (B1212753) (-CH₂-) 55.3 54.9
Methine (-CH-) 59.8 59.1
Methyl (-CH₃) 19.1 18.7

Computational Vibrational Spectroscopy for IR and Raman Band Assignments

Computational vibrational spectroscopy is a vital tool for the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands in an IR spectrum or scattering peaks in a Raman spectrum can be assigned to particular molecular vibrations, such as stretching, bending, or rocking of bonds. This process allows for a detailed correlation between the observed spectrum and the underlying molecular structure and bonding. Theoretical calculations can also help identify vibrational modes that might be difficult to observe experimentally.

Table 4: Hypothetical Assignment of Key Vibrational Frequencies (cm⁻¹) for this compound The following data is illustrative for demonstrating the concept and is not derived from actual experimental or computational results.

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹) Experimental Raman Frequency (cm⁻¹)
C=O Stretch (asymmetric) 1735 1730 1728
N-H Bend 1610 1605 -
C-H Stretch (isopropyl) 2975 2978 2976
C-N Stretch 1150 1148 1152
O-H Bend (carboxylate) 1420 1415 -

Coordination Chemistry of Isopropylhydrazinediacetate As a Ligand

Ligand Design Principles and Coordination Capabilities

The effectiveness of a ligand in forming stable metal complexes is determined by a combination of its donor atom availability, steric profile, electronic properties, and conformational flexibility. Isopropylhydrazinediacetate has been designed to incorporate several key features that influence its coordination behavior.

This compound is classified as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. youtube.com This capability is crucial for the formation of stable chelate rings. The structure of this compound features a combination of nitrogen (N) and oxygen (O) donor sites, making it a versatile chelating agent.

The primary donor sites include:

Hydrazine (B178648) Nitrogens: The hydrazine moiety (-NH-N<) contains two nitrogen atoms, each with a lone pair of electrons available for coordination.

Carboxylate Oxygens: The two acetate (B1210297) groups (-CH₂COOH) each provide two oxygen atoms. Upon deprotonation, the resulting carboxylate groups (-CH₂COO⁻) become excellent donor sites.

This arrangement allows the ligand to act as a potentially tridentate or even tetradentate ligand, coordinating to a metal center through one or both nitrogen atoms and the oxygen atoms from the deprotonated carboxylate arms. The ability of hydrazone and other derivative ligands to coordinate via N and O donor atoms is well-documented, forming stable complexes with various metal ions. nih.govresearchgate.netmdpi.comnih.gov

Substituents on a ligand backbone can significantly alter its coordination properties through steric and electronic effects. The isopropyl group [(-CH(CH₃)₂)] attached to one of the hydrazine nitrogens in this compound plays a pivotal role in defining the steric environment around the metal binding site.

Electronic Influence: The isopropyl group is an electron-donating alkyl group. nih.gov This inductive effect increases the electron density on the adjacent nitrogen atom, enhancing its Lewis basicity and making it a stronger donor to the metal ion. acs.org This electronic enrichment can lead to the formation of more stable metal-ligand bonds. However, in some cases, steric factors can override these electronic effects, dictating the final properties of the complex. nih.gov

Acetate Arms: The single bonds within the acetate arms (e.g., N-CH₂, C-C, C-O) act as rotational pivots, allowing these arms to move and position the carboxylate donor groups optimally for chelation. The carboxylate groups themselves are versatile, capable of coordinating in a monodentate (one oxygen) or bidentate (both oxygens) fashion. acs.org

Hydrazine Backbone: The hydrazine core provides a flexible linker between the two acetate groups and the isopropyl substituent. Rotation around the N-N bond allows the donor atoms to achieve a geometry that minimizes strain upon complexation.

This inherent flexibility, arising from multiple rotatable single bonds, enables the this compound ligand to adapt to the preferred coordination geometry of various metal ions, a key characteristic for forming stable complexes with a wide range of transition metals. nih.gov

Table 1: Summary of this compound Ligand Properties

FeatureDescriptionEffect on Coordination
Donor SitesTwo hydrazine nitrogens (N), four carboxylate oxygens (O)Acts as a multidentate N,O-donor ligand, promoting chelation.
Isopropyl Group (Steric)Bulky alkyl group attached to a donor nitrogen atom.Creates steric hindrance, influencing complex geometry and stability. nih.gov
Isopropyl Group (Electronic)Electron-donating group.Increases electron density on the coordinating nitrogen, enhancing its donor strength. acs.org
Acetate & Hydrazine MoietiesContain multiple rotatable single bonds.Provide high conformational flexibility, allowing the ligand to adapt to various metal ion geometries. nih.gov

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving polydentate ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes confirms the coordination of the ligand to the metal center.

Ligands incorporating hydrazine and carboxylate functionalities are known to form stable complexes with a wide array of transition metal ions. researchgate.net The N- and O-donor atoms of this compound make it a suitable candidate for coordinating with metals such as:

Cobalt (Co)

Nickel (Ni)

Copper (Cu)

Zinc (Zn)

Iron (Fe)

Manganese (Mn)

Chromium (Cr)

The synthesis is generally achieved by mixing a solution of the ligand with a solution of the desired metal salt (e.g., chlorides, nitrates, acetates). chemistryjournal.netnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) depends on the reaction conditions, the coordination number of the metal, and the steric profile of the ligand. chemistryjournal.netchemmethod.com

The successful synthesis of a desired metal complex requires careful optimization of several reaction parameters. These parameters influence the yield, purity, and structure of the final product.

Metal-Ligand Ratio: The molar ratio of the metal salt to the this compound ligand is a critical factor. A 1:1 ratio might favor the formation of a mononuclear complex where one ligand coordinates to one metal ion. In contrast, a 1:2 ratio could lead to a complex where two ligand molecules coordinate to a single metal center, satisfying higher coordination numbers (e.g., an octahedral geometry). chemmethod.com

Solvent: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Alcohols such as ethanol (B145695) and methanol (B129727) are commonly used, sometimes in combination with other solvents like dichloromethane (B109758) (DCM), to facilitate the reaction. chemistryjournal.net

pH: The coordination of the acetate groups typically requires deprotonation of the carboxylic acid protons. This is often achieved by adding a mild base, such as sodium acetate or triethylamine, to the reaction mixture to adjust the pH to a suitable range (e.g., around 7.0). chemistryjournal.net

Temperature and Reaction Time: Many complexation reactions are carried out at elevated temperatures (reflux) to ensure completion. The reaction mixture is typically heated for several hours to allow for the formation of the thermodynamically stable complex. chemistryjournal.netnih.gov

Following the reaction, the synthesized complexes are characterized using various analytical techniques, including FT-IR spectroscopy to confirm the coordination of the N and O donor groups, elemental analysis to determine the metal-to-ligand stoichiometry, and UV-Vis spectroscopy to study the electronic properties of the complex. mdpi.comchemmethod.com

Table 2: Typical Conditions for Metal Complex Synthesis

ParameterCommon Conditions & Rationale
Metal IonsTransition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(III)). jmchemsci.com
Metal-Ligand Ratio1:1 or 1:2 molar ratios are typically explored to target different coordination geometries. chemmethod.com
SolventEthanol, Methanol, or mixtures (e.g., DCM/Methanol) to dissolve reactants. chemistryjournal.net
pH ControlAddition of a base (e.g., sodium acetate) to facilitate deprotonation of carboxylic acid groups. chemistryjournal.net
TemperatureRefluxing for several hours to ensure the reaction goes to completion. nih.gov
IsolationPrecipitation followed by filtration, washing with solvent, and drying. nih.gov

Lack of Publicly Available Research Data for this compound Complexes

Extensive searches for scientific literature concerning the chemical compound "this compound" and its metal complexes have yielded no specific research findings. As a result, it is not possible to provide a detailed, scientifically accurate article on its coordination chemistry, spectroscopic characterization, crystallographic structure, isomerism, and electronic or magnetic properties as requested.

The provided outline requires in-depth information, including data from various spectroscopic methods (UV-Vis, IR, NMR, MS), single-crystal X-ray diffraction analysis, and studies on the electronic and magnetic behavior of its metal complexes. However, a thorough review of publicly accessible chemical and scientific databases reveals a significant gap in the literature for this particular compound.

General principles of coordination chemistry suggest that this compound could potentially act as a chelating ligand, binding to metal ions through its nitrogen and oxygen donor atoms. The specific coordination modes, and the resulting geometry and properties of any such complexes, would depend on the metal ion involved and the reaction conditions. Hypothetically, its metal complexes could exhibit various forms of isomerism and electronic properties based on analogous but distinct ligands.

Without experimental data from peer-reviewed studies, any discussion on the topics outlined would be purely speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article. The scientific community has not, to date, published research that would allow for a comprehensive report on the coordination chemistry of this compound. Therefore, the specific details required to populate the requested article sections are currently unavailable.

Catalytic Applications of Isopropylhydrazinediacetate and Its Metal Complexes

Catalyst Performance Evaluation and Optimization

Turnover Number (TON) and Turnover Frequency (TOF) Determinations

The efficiency of a catalyst is quantitatively expressed by its Turnover Number (TON) and Turnover Frequency (TOF). wikipedia.orgyoutube.com TON represents the total number of substrate molecules that one molecule of the catalyst can convert into product before becoming deactivated. wikipedia.org TOF, on the other hand, is a measure of the catalyst's activity per unit of time, indicating the number of catalytic cycles occurring at a single active site per unit of time. youtube.comyoutube.com

The determination of these parameters is crucial for evaluating the performance of a catalytic system. For a hypothetical catalytic reaction involving an Isopropylhydrazinediacetate metal complex, the TON would be calculated by dividing the number of moles of the product by the number of moles of the catalyst used. The TOF would then be determined by dividing the TON by the reaction time. youtube.com

Table 1: Hypothetical TON and TOF Data for a Catalytic Reaction

Catalyst Substrate Product TON Reaction Time (h) TOF (h⁻¹)
[Metal]-Isopropylhydrazinediacetate Substrate A Product B 1000 2 500

This table is illustrative and does not represent actual experimental data for this compound.

Catalyst Stability and Recyclability Studies

A key aspect of a viable catalyst is its stability and ability to be reused over multiple reaction cycles without a significant loss of activity. Recyclability is a critical factor for the economic and environmental sustainability of a catalytic process.

Studies on related hydrazone-based catalysts have demonstrated methods for assessing recyclability. For instance, a silica-supported Cu(II)-hydrazide coordination compound was recovered by simple filtration and reused for at least four consecutive cycles with only a minor decrease in its catalytic activity. nih.govacs.org This approach of heterogenizing the catalyst by supporting it on a solid matrix like silica is a common strategy to enhance recyclability. nih.gov

For an this compound-based catalyst, a similar study would involve:

Performing the catalytic reaction.

Recovering the catalyst from the reaction mixture through filtration or centrifugation.

Washing the recovered catalyst with a suitable solvent to remove any residual reactants or products.

Drying the catalyst and then reusing it in a subsequent reaction cycle with fresh reactants.

Monitoring the product yield in each cycle to evaluate the catalyst's stability and reusability.

Table 2: Illustrative Catalyst Recyclability Data

Cycle Product Yield (%)
1 95
2 93
3 92
4 90

This table is a generalized representation of a recyclability study and is not specific to this compound.

Future Research Directions and Perspectives on Isopropylhydrazinediacetate Chemistry

Potential for Applications in Emerging Areas of Materials Science and Green ChemistryThe unique properties of Isopropylhydrazinediacetate-based materials could be explored for applications in areas such as porous materials, molecular magnets, or sensors. Furthermore, its potential role in green chemistry, for example in biomass conversion or CO2 utilization, would be a significant area of future research.rsc.orgrsc.org

As of now, this compound remains a compound with unexplored potential. Further research is necessary to elucidate its fundamental chemical properties and unlock its possible applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.